molecular formula C24H29N7O4 B2959628 2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide CAS No. 1351631-65-6

2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide

Cat. No.: B2959628
CAS No.: 1351631-65-6
M. Wt: 479.541
InChI Key: JEGPYNXNIUCTMX-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide” is a structurally complex molecule featuring a pyridazinone core substituted with a pyrazole moiety, linked via propanamide and carbamoyl groups to a 2,2-dimethylpropanamide terminal. Its design likely targets enzyme inhibition or receptor modulation, given the prevalence of pyridazinone and pyrazole motifs in bioactive molecules. Pyridazinone derivatives are known for their roles in kinase inhibition and anti-inflammatory activity , while pyrazole groups enhance metabolic stability and binding affinity .

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O4/c1-16(31-20(32)11-10-19(29-31)30-15-5-12-27-30)21(33)25-13-14-26-22(34)17-6-8-18(9-7-17)28-23(35)24(2,3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,33)(H,26,34)(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGPYNXNIUCTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C)N2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyridazine rings, followed by their functionalization and coupling with other intermediates. Common reagents used include hydrazine derivatives, acyl chlorides, and amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or other functional groups .

Scientific Research Applications

2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Triazolyl-2,2-Dimethylpropanamide Derivatives

A structurally related compound, N-hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide (), shares the 2,2-dimethylpropanamide moiety and amide-rich backbone. Key differences include:

  • Core Heterocycle: The triazole group replaces the pyridazinone-pyrazole system, altering electronic properties and hydrogen-bonding capacity.
  • Bioactivity: Triazolyl derivatives demonstrate histone deacetylase (HDAC) inhibition, while pyridazinone-pyrazole systems are associated with kinase targeting .

Sulfamoyl Phenylpentanamide Analogues

The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () features a sulfamoylphenyl group and pentanamide chain. Comparisons include:

  • Substituent Effects: The sulfamoyl group enhances solubility and targets bacterial enzymes, whereas the pyridazinone-pyrazole system prioritizes eukaryotic kinase inhibition.

Pyrimidine-Based Carboxamides

Compounds such as 2-{2-[2-(2-acetylhydrazinyl)-2-oxoacetamido]propan-2-yl}-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide () share the dihydropyrimidinone core and carboxamide linkages. Differences include:

  • Bioactivity Profile: Pyrimidinones are often linked to antiviral activity, contrasting with pyridazinone’s anti-inflammatory roles .

Physicochemical and Bioactivity Comparisons

Parameter Target Compound Triazolyl Derivative Sulfamoyl Phenylpentanamide Pyrimidine Carboxamide
Core Heterocycle Pyridazinone-Pyrazole Triazole Isoindolinone Dihydropyrimidinone
Key Functional Groups Amide, Carbamoyl Hydroxyamino, Acetamido Sulfamoyl, Dioxoisoindolinyl Fluorobenzyl, Acetylhydrazinyl
Molecular Weight (g/mol) ~550 (estimated) ~450 (estimated) 493.53 ~500 (estimated)
Bioactivity Kinase inhibition (inferred) HDAC inhibition Antimicrobial Antiviral
Solubility Moderate (amide-dominated) Low (hydrophobic triazole) High (sulfamoyl) Moderate (halogen effects)

Research Findings and Mechanistic Insights

  • Bioactivity Clustering: highlights that compounds with structural similarities cluster in bioactivity profiles. The target compound’s pyridazinone-pyrazole core aligns with kinase inhibitors, whereas triazolyl or sulfamoyl analogues diverge toward epigenetic or antimicrobial targets .
  • Stereochemical Considerations: emphasizes that minor stereochemical differences (e.g., R vs. S configurations) drastically alter bioactivity, suggesting the target compound’s 1,6-dihydropyridazin-1-yl configuration is critical for its mode of action .
  • Crystallographic Analysis : Tools like SHELXL () are essential for resolving the complex hydrogen-bonding networks in such molecules, which dictate packing efficiency and stability .

Biological Activity

The compound 2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide is a complex organic molecule that incorporates various functional groups, including a pyridazine and pyrazole moiety. This article explores its biological activity based on existing research findings, highlighting its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H28N6O3\text{C}_{20}\text{H}_{28}\text{N}_{6}\text{O}_{3}

This structure indicates the presence of multiple nitrogen atoms and functional groups that may contribute to its biological properties.

1. Antimicrobial Activity

Research has shown that derivatives incorporating pyridazine and pyrazole structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In vitro studies demonstrated that these compounds possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as tetracycline and ketoconazole .

CompoundMIC (µg/mL)Bacterial Strain
2,2-Dimethyl...12.68Staphylococcus aureus
2,2-Dimethyl...14.23Escherichia coli

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. Studies indicated that similar derivatives could reduce the levels of TNF-alpha and IL-6 in cell cultures, suggesting a pathway through which these compounds exert their effects .

3. Anticonvulsant Activity

Compounds with similar structural motifs have also been evaluated for anticonvulsant activity. In a picrotoxin-induced convulsion model, several derivatives showed promising results with effective doses indicating potential for further development as anticonvulsant agents .

The mechanism through which this compound exerts its biological effects is primarily attributed to the following:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors influencing neuronal excitability.

Case Studies

Several studies have documented the efficacy of pyridazine derivatives in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyridazine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticonvulsant Screening : Another study highlighted the anticonvulsant properties of similar compounds in animal models, establishing a correlation between structural features and biological activity.

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